1-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide
Description
This compound (CAS RN: 1251698-08-4) is a triazole-based carboxamide derivative with a molecular formula of C₂₁H₁₅F₂N₅O and an average molecular mass of 391.381 g/mol . Its structure features:
- A 1,2,3-triazole core substituted at position 1 with a 4-fluorophenyl group.
- A pyridin-3-yl group at position 5.
- A carboxamide moiety at position 4, linked to a 2-fluorobenzyl group.
Properties
IUPAC Name |
1-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15F2N5O/c22-16-7-9-17(10-8-16)28-20(15-5-3-11-24-12-15)19(26-27-28)21(29)25-13-14-4-1-2-6-18(14)23/h1-12H,13H2,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWICNMICHUSFSS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)F)C4=CN=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15F2N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide typically involves a multi-step process. The key steps include the formation of the triazole ring and the introduction of the fluorophenyl and pyridinyl groups. Common synthetic routes involve the use of azide-alkyne cycloaddition reactions, also known as “click chemistry,” which are known for their high efficiency and selectivity. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to maximize yield and purity.
Chemical Reactions Analysis
1-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.
Hydrolysis: The amide group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including the compound . Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of triazoles have been shown to inhibit cell growth in human cancer cell lines such as OVCAR-8 and A549 with growth inhibition percentages exceeding 75% .
Antimicrobial Properties
Triazole compounds are known for their antimicrobial activities. The target compound has demonstrated effectiveness against a range of pathogenic microorganisms. Studies suggest that modifications in the triazole structure can enhance its antibacterial and antifungal properties, making it a candidate for further exploration in treating infections caused by resistant strains .
Anti-inflammatory Effects
The compound's structural features suggest potential anti-inflammatory activity. Similar triazole derivatives have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process. This mechanism could be beneficial in developing treatments for inflammatory diseases .
Case Study 1: Anticancer Efficacy
In a study published by the American Chemical Society, a series of triazole derivatives were synthesized and tested for their anticancer activity. The study found that specific modifications to the triazole core significantly increased potency against various cancer types, with some compounds achieving over 80% inhibition in cell proliferation assays . The compound was included in this series, showcasing promising results.
Case Study 2: Antimicrobial Activity
A comparative study evaluated the antimicrobial efficacy of several triazole derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) lower than standard antibiotics, suggesting that the target compound may possess similar or enhanced antimicrobial properties .
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring and the fluorophenyl groups are known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and molecular interactions are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Core Heterocycles and Substituents
The following compounds share structural motifs with the target molecule:
*Estimated based on formula C₁₀H₈FN₄O.
Key Observations:
Core Heterocycle : The target compound’s 1,2,3-triazole core distinguishes it from pyrazole-based analogues (e.g., ), which may exhibit different electronic properties and metabolic stability.
Pyridinyl vs. Amino Groups: The pyridin-3-yl group at position 5 (target) may improve solubility and metal-binding capacity relative to amino-substituted triazoles (e.g., ).
Physicochemical Properties
Key Observations:
Biological Activity
1-(4-fluorophenyl)-N-[(2-fluorophenyl)methyl]-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes a triazole ring, which is known for its diverse biological activities. The chemical formula is , and it possesses a molecular weight of approximately 358.35 g/mol. The presence of fluorine atoms and the triazole moiety contributes to its pharmacological properties.
Synthesis
The synthesis of triazole derivatives typically involves methods such as the Huisgen cycloaddition reaction. Recent advancements have enabled the synthesis of various triazole analogs under green chemistry conditions, enhancing yield and reducing environmental impact .
Anticancer Activity
This compound has been evaluated for its anticancer properties against several cancer cell lines. Studies have shown that compounds with a triazole core exhibit significant cytotoxicity against breast carcinoma (MCF7) and colon carcinoma (HCT116) cell lines. For instance, derivatives with similar structures demonstrated IC50 values ranging from 4 to 9 μM against these cell lines .
The mechanism of action for triazole derivatives often involves the inhibition of key enzymes involved in cancer progression. For example, compounds targeting indoleamine 2,3-dioxygenase (IDO1) have shown promise in immuno-oncology by modulating immune responses . Additionally, some triazoles exhibit inhibitory effects on carbonic anhydrase-II, which plays a role in tumor growth and metastasis .
Data Tables
| Biological Activity | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Anticancer Activity | MCF7 | 4 - 9 | |
| Anticancer Activity | HCT116 | 5 - 10 | |
| Enzyme Inhibition | Carbonic Anhydrase-II | Moderate Inhibition |
Case Studies
- Study on Anticancer Properties : A comprehensive study screened a library of triazole derivatives for anticancer activity. The results indicated that specific modifications in the structure led to enhanced cytotoxicity against MCF7 cells, highlighting the importance of structural optimization in drug design .
- Enzyme Inhibition Study : Another investigation focused on the inhibition of carbonic anhydrase-II by various triazole analogs. The study revealed that certain substitutions significantly increased binding affinity to the enzyme's active site, suggesting a potential pathway for therapeutic intervention in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
